molecular formula C16H15NO6 B2538284 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate CAS No. 2402830-94-6

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate

Cat. No.: B2538284
CAS No.: 2402830-94-6
M. Wt: 317.297
InChI Key: JQYZKRSBXOUDEQ-QLKSEXHHSA-N
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Description

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindole moiety, a cyclobutane ring, and multiple carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)1-methyl(1r,3s)-1-methylcyclobutane-1,3-dicarboxylate include:

Uniqueness

What sets this compound apart is its combination of an isoindole moiety with a cyclobutane ring and multiple carboxylate groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl 1-methylcyclobutane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-16(15(21)22-2)7-9(8-16)14(20)23-17-12(18)10-5-3-4-6-11(10)13(17)19/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYZKRSBXOUDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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